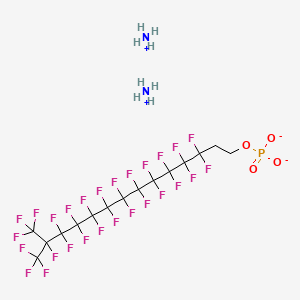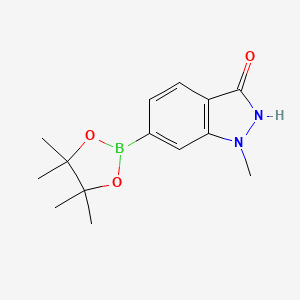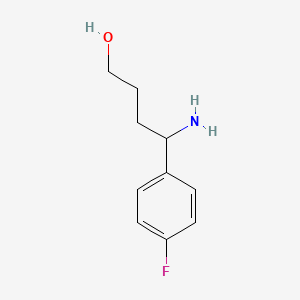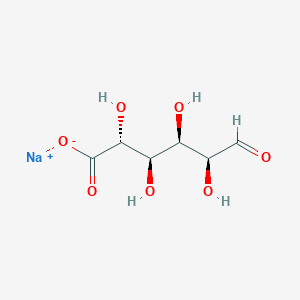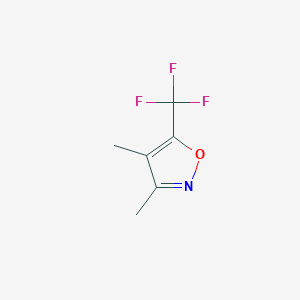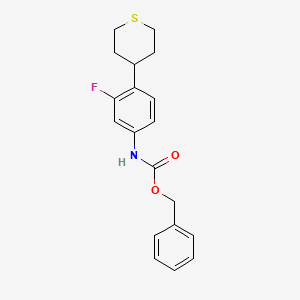
Benzyl (3-fluoro-4-(tetrahydro-2H-thiopyran-4-yl)phenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (3-fluoro-4-(tetrahydro-2H-thiopyran-4-yl)phenyl)carbamate is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group, a fluorinated phenyl ring, and a tetrahydrothiopyran moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (3-fluoro-4-(tetrahydro-2H-thiopyran-4-yl)phenyl)carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Fluorinated Phenyl Intermediate:
Introduction of the Tetrahydrothiopyran Moiety: The next step involves the formation of the tetrahydrothiopyran ring, which can be achieved through cyclization reactions involving sulfur-containing reagents.
Coupling with Benzyl Carbamate: The final step involves the coupling of the fluorinated phenyl intermediate with benzyl carbamate under suitable reaction conditions, such as the use of coupling agents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl (3-fluoro-4-(tetrahydro-2H-thiopyran-4-yl)phenyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Benzyl (3-fluoro-4-(tetrahydro-2H-thiopyran-4-yl)phenyl)carbamate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, such as polymers and coatings, and in the formulation of specialty chemicals.
Wirkmechanismus
The mechanism of action of Benzyl (3-fluoro-4-(tetrahydro-2H-thiopyran-4-yl)phenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in critical cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl (3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)carbamate: This compound shares a similar benzyl and fluorinated phenyl structure but differs in the presence of a tetrazole ring instead of a tetrahydrothiopyran moiety.
Benzyl N-[3-fluoro-4-(thiomorpholin-4-yl)phenyl]carbamate: This compound has a thiomorpholine ring instead of a tetrahydrothiopyran ring.
Uniqueness
The uniqueness of Benzyl (3-fluoro-4-(tetrahydro-2H-thiopyran-4-yl)phenyl)carbamate lies in its specific combination of functional groups, which imparts distinct chemical properties and potential biological activities. The presence of the tetrahydrothiopyran ring, in particular, differentiates it from other similar compounds and may contribute to its unique reactivity and applications.
Eigenschaften
Molekularformel |
C19H20FNO2S |
|---|---|
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
benzyl N-[3-fluoro-4-(thian-4-yl)phenyl]carbamate |
InChI |
InChI=1S/C19H20FNO2S/c20-18-12-16(6-7-17(18)15-8-10-24-11-9-15)21-19(22)23-13-14-4-2-1-3-5-14/h1-7,12,15H,8-11,13H2,(H,21,22) |
InChI-Schlüssel |
JSSJPYHAZNEQJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCCC1C2=C(C=C(C=C2)NC(=O)OCC3=CC=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


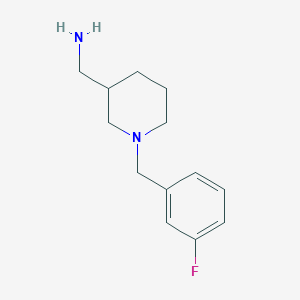

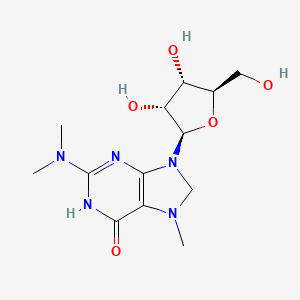

![6-Chloro-3-[(dimethylamino)methy]-2-methylpyridine](/img/structure/B12846627.png)
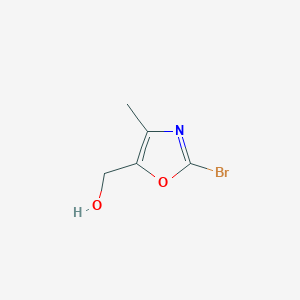
![4-(Trifluoromethyl)octahydro-1H-pyrido[1,2-a]pyrazin-1-one](/img/structure/B12846651.png)
![4-Bromo-5-chloro-pyrazolo[1,5-a]pyridine](/img/structure/B12846661.png)
![3-Acetyl-8-bromoimidazo[1,2-a]pyridine](/img/structure/B12846668.png)
